molecular formula C13H21N3O2 B2989010 1-(1-环丙基-2-氧代吡咯啉-3-基)哌啶-4-甲酰胺 CAS No. 2097866-03-8

1-(1-环丙基-2-氧代吡咯啉-3-基)哌啶-4-甲酰胺

货号 B2989010
CAS 编号: 2097866-03-8
分子量: 251.33
InChI 键: HRYVXOAEONFQQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the cyclopropyl, pyrrolidinone, and carboxamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperidine ring would provide a basic nitrogen atom, the cyclopropyl group would add strain to the molecule, the pyrrolidinone group would introduce a carbonyl group and a secondary amine, and the carboxamide group would add another carbonyl group and a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amine groups could make it soluble in polar solvents. The cyclic structure could also influence its boiling and melting points .

科学研究应用

合成和抗菌性质

1-环丙基-和1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物,包括与1-(1-环丙基-2-氧代吡咯烷-3-基)哌啶-4-甲酰胺相关的结构,已对其合成和反应进行了研究。这些化合物显示出作为抗菌剂的潜力。Miyamoto 等人(1987 年)的研究涉及从 2,6-二氯-5-氟烟酸衍生物合成这些化合物。这项研究有助于理解此类化合物中的结构修饰如何影响其抗菌性能 (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987)

CGRP 受体抑制

与所讨论化合物结构相似的化合物 (R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙烷-2-基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啶-1-甲酰胺已被确定为强效降钙素基因相关肽 (CGRP) 受体拮抗剂。Cann 等人(2012 年)的研究详细介绍了该化合物的收敛、立体选择性和经济合成。这项研究对于理解此类化合物在调节 CGRP 受体中的治疗潜力具有重要意义 (Cann et al., 2012)

曼尼希反应在合成杂环中的应用

涉及哌啶鎓盐 6-氨基-5-氰基-3-N-(4-甲苯基)氨基甲酰基-4-苯基-1,4-二氢吡啶-2-硫醇盐等化合物的曼尼希反应,导致形成 3,5,7,11-四氮杂三环[7.3.1.02,7]十三-2-烯-9-甲酰胺。这很重要,因为它提供了对含 N、S 杂环合成的见解,这在药物化学中可能至关重要。Dotsenko 等人(2012 年)为这一研究领域做出了贡献 (Dotsenko, Krivokolysko, & Litvinov, 2012)

拓扑异构酶 II 抑制活性

Wentland 等人(1993 年)研究了 1-环丙基-6,8-二氟-1,4-二氢-7-(2,6-二甲基-4-吡啶基)-4-氧代-3-喹啉甲酸及其衍生物对哺乳动物拓扑异构酶 II 的抑制活性。这项研究扩展了对这些化合物在靶向拓扑异构酶 II 中的潜在治疗用途的了解,这在癌症治疗中至关重要 (Wentland et al., 1993)

属性

IUPAC Name

1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c14-12(17)9-3-6-15(7-4-9)11-5-8-16(13(11)18)10-1-2-10/h9-11H,1-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYVXOAEONFQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。